molecular formula C24H23N5O B15202536 1-Ethyl-3-(5-(2-methylpyridin-4-yl)-8-(pyridin-3-ylmethyl)isoquinolin-3-yl)urea

1-Ethyl-3-(5-(2-methylpyridin-4-yl)-8-(pyridin-3-ylmethyl)isoquinolin-3-yl)urea

Cat. No.: B15202536
M. Wt: 397.5 g/mol
InChI Key: QOVVLMSONAAZQW-UHFFFAOYSA-N
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Description

1-Ethyl-3-(5-(2-methylpyridin-4-yl)-8-(pyridin-3-ylmethyl)isoquinolin-3-yl)urea is a complex organic compound that has garnered interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes an isoquinoline core substituted with pyridine and urea groups

Preparation Methods

The synthesis of 1-Ethyl-3-(5-(2-methylpyridin-4-yl)-8-(pyridin-3-ylmethyl)isoquinolin-3-yl)urea typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Substitution with Pyridine Groups: The isoquinoline core is then functionalized with pyridine groups through nucleophilic substitution reactions.

    Urea Formation:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Ethyl-3-(5-(2-methylpyridin-4-yl)-8-(pyridin-3-ylmethyl)isoquinolin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the isoquinoline or pyridine rings.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific functional groups targeted during the reaction.

Scientific Research Applications

1-Ethyl-3-(5-(2-methylpyridin-4-yl)-8-(pyridin-3-ylmethyl)isoquinolin-3-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(5-(2-methylpyridin-4-yl)-8-(pyridin-3-ylmethyl)isoquinolin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application being studied.

Comparison with Similar Compounds

1-Ethyl-3-(5-(2-methylpyridin-4-yl)-8-(pyridin-3-ylmethyl)isoquinolin-3-yl)urea can be compared with other similar compounds, such as:

    Substituted Isoquinolines: These compounds share the isoquinoline core but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyridine Derivatives: Compounds with pyridine rings may have similar reactivity but different biological activities due to variations in their overall structure.

    Urea Derivatives: These compounds contain the urea functional group and may exhibit similar chemical reactivity but different biological effects.

Properties

Molecular Formula

C24H23N5O

Molecular Weight

397.5 g/mol

IUPAC Name

1-ethyl-3-[5-(2-methylpyridin-4-yl)-8-(pyridin-3-ylmethyl)isoquinolin-3-yl]urea

InChI

InChI=1S/C24H23N5O/c1-3-26-24(30)29-23-13-21-20(19-8-10-27-16(2)11-19)7-6-18(22(21)15-28-23)12-17-5-4-9-25-14-17/h4-11,13-15H,3,12H2,1-2H3,(H2,26,28,29,30)

InChI Key

QOVVLMSONAAZQW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)CC3=CN=CC=C3)C4=CC(=NC=C4)C

Origin of Product

United States

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